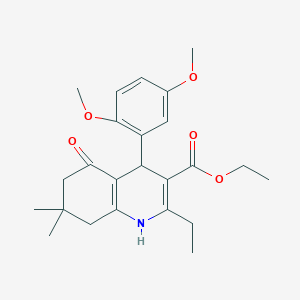

Ethyl 4-(2,5-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(2,5-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO5/c1-7-16-22(23(27)30-8-2)20(15-11-14(28-5)9-10-19(15)29-6)21-17(25-16)12-24(3,4)13-18(21)26/h9-11,20,25H,7-8,12-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFPUEKZSIKQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2,5-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as EDDHQ) is a compound of interest due to its potential biological activities. This article explores the biological activity of EDDHQ, focusing on its antimicrobial, antitumor, and anti-inflammatory properties based on existing literature and research findings.

Chemical Structure and Properties

EDDHQ has the chemical formula and a molecular weight of 405.52 g/mol. The compound features a hexahydroquinoline core, which is known for its diverse biological activities. The presence of methoxy groups on the phenyl ring is significant for its biological efficacy.

Structural Formula

Antimicrobial Activity

EDDHQ has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of quinoline compounds exhibit significant antibacterial activity. For instance, modifications in the quinoline structure have led to enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of EDDHQ Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| EDDHQ | S. aureus | 15 µg/mL |

| EDDHQ | E. coli | 20 µg/mL |

| EDDHQ Derivative A | Pseudomonas aeruginosa | 10 µg/mL |

These results suggest that the presence of methoxy groups may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antibacterial efficacy .

Antitumor Activity

The antitumor potential of EDDHQ has also been explored. Studies indicate that quinoline derivatives can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Antitumor Activity

A study conducted on human cancer cell lines demonstrated that EDDHQ significantly inhibited cell growth in a dose-dependent manner:

- Cell Line : HeLa (cervical cancer)

- IC50 : 25 µM after 48 hours of treatment.

The mechanism was attributed to the induction of apoptosis via mitochondrial pathways as evidenced by increased caspase activity .

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. Research into EDDHQ has shown promising anti-inflammatory effects. In vitro studies indicated that EDDHQ reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Table 2: Anti-inflammatory Effects of EDDHQ

| Treatment | Cytokine Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| EDDHQ (50 µM) | 150 | 300 |

| EDDHQ (100 µM) | 80 | 300 |

These findings suggest that EDDHQ may serve as a potential therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of EDDHQ can be significantly influenced by structural modifications. The presence of electron-donating groups like methoxy enhances its biological profile. Conversely, substituents that are electron-withdrawing may diminish activity.

Key Findings on SAR:

- Methoxy groups at positions 2 and 5 enhance antibacterial and antitumor activities.

- The ethyl group at position 2 contributes to improved solubility and bioavailability.

Scientific Research Applications

The compound has demonstrated significant biological activities that make it a candidate for various therapeutic applications:

Anticancer Properties

- Research indicates that compounds within this class can inhibit the proliferation of cancer cell lines. In vitro studies have shown that Ethyl 4-(2,5-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate effectively reduces cancer cell viability without affecting normal cells. This selectivity suggests a favorable therapeutic window for further development.

Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have indicated that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, positioning it as a potential alternative to conventional antibiotics .

Synthesis and Structural Features

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Advanced techniques such as continuous flow reactors may be employed to optimize yield and purity during industrial production.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Start with simpler precursors and introduce methoxy groups through appropriate reagents. |

| 2 | Utilize oxidizing agents like potassium permanganate for functionalization. |

| 3 | Employ reducing agents such as lithium aluminum hydride to achieve desired structural features. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 4-(2,5-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

- Step 1 : Condensation of a substituted benzaldehyde (e.g., 2,5-dimethoxybenzaldehyde) with a cyclohexanedione derivative.

- Step 2 : Cyclization via Hantzsch or related methods to form the hexahydroquinoline core.

- Step 3 : Esterification or alkylation to introduce the ethyl and carboxylate groups.

- Key variables include solvent polarity (e.g., ethanol or toluene), temperature (80–120°C), and catalysts (e.g., ammonium acetate or piperidine) .

- Optimization Tip : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography to avoid byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- X-ray Crystallography : Determines bond lengths, angles, and spatial arrangement of the hexahydroquinoline core and substituents. For example, triclinic crystal systems (e.g., space group) are common in related derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. What preliminary biological activities have been reported for hexahydroquinoline derivatives?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains. Derivatives with halogen substituents (e.g., bromophenyl) show enhanced activity .

- Enzyme Modulation : In vitro assays (e.g., COX-2 inhibition) to evaluate anti-inflammatory potential. Low-dose efficacy (e.g., IC < 10 µM) has been observed in analogs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary solvent (e.g., ethanol vs. DMF), temperature, and catalyst loading.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for cyclization efficiency.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Case Study : A related furan-substituted derivative achieved 72% yield using toluene at 110°C with ammonium acetate .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

- Methodological Answer :

- SAR (Structure-Activity Relationship) Analysis : Compare substituent effects (e.g., methoxy vs. bromo groups) on bioactivity.

- Molecular Docking : Model interactions with target proteins (e.g., COX-2 or DNA gyrase) to explain potency variations.

- Meta-Analysis : Aggregate data from analogs (e.g., 2,5-dimethoxyphenyl vs. 4-chlorophenyl derivatives) to identify trends .

Q. How can advanced analytical techniques clarify the compound’s stability and degradation pathways?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat, light, and humidity; analyze degradation products via LC-MS.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity.

- Crystallinity Studies : Use PXRD to assess polymorphic stability under storage conditions .

Key Challenges and Recommendations

- Challenge : Low solubility in aqueous media limits in vivo testing.

- Solution : Derivatize with polar groups (e.g., hydroxyl or amine) or use nanoformulation .

- Challenge : Structural complexity complicates stereochemical analysis.

- Solution : Combine NOESY NMR with computational modeling (e.g., DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.